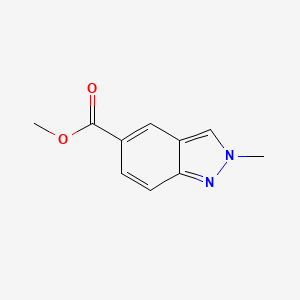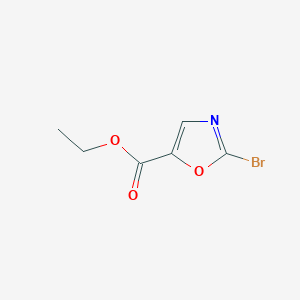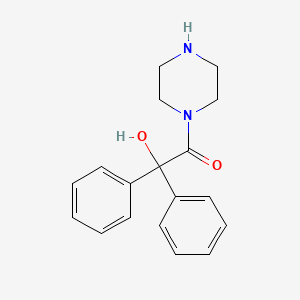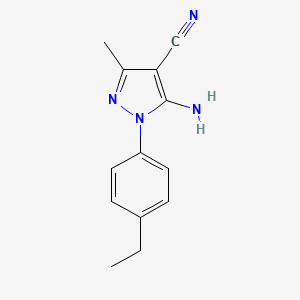![molecular formula C14H14N4S B1415265 3-Methyl-1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amin CAS No. 1171174-91-6](/img/structure/B1415265.png)
3-Methyl-1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amin
Übersicht
Beschreibung
3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as MPTP and is a member of the pyrazol family of compounds.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Verbindungen mit einem Pyrazol-Rest, wie die hier in Frage stehende, wurden bei der Entwicklung von medizinischen Gerüsten eingesetzt, die Antitumoraktivitäten aufweisen. Diese Heterocyclen sind wichtige strukturelle Motive in mehreren derzeit auf dem Markt befindlichen Medikamenten zur Behandlung verschiedener Krebsarten .
Antileishmanien- und Antimalaria-Bewertung
Derivate von Pyrazolverbindungen haben sich bei der Bewertung von Antileishmanien und Antimalaria als vielversprechend erwiesen. So haben bestimmte Verbindungen eine signifikante Unterdrückung gegen Plasmodium berghei-infizierte Mäuse gezeigt .
Supramolekulare Chemie
Pyrazolderivate können zur Bildung supramolekularer Schichten beitragen, die für die Entwicklung neuer Materialien mit spezifischen molekularen Wechselwirkungen unerlässlich sind .
Katalyse
Pyrazolbasierte Verbindungen können als Katalysatoren in chemischen Reaktionen eingesetzt werden. So wurden sie beispielsweise bei der Synthese von Bis-Pyrazolderivaten eingesetzt, was ihre Wirksamkeit und Effizienz in katalytischen Prozessen unterstreicht .
Anti-HIV- und Antituberkulose-Aktivitäten
Der Triazol-Rest, der strukturell dem Pyrazol ähnelt, wurde zur Herstellung von medizinischen Gerüsten mit Anti-HIV- und Antituberkulose-Eigenschaften verwendet. Dies deutet auf mögliche Forschungsanwendungen für Pyrazolderivate in diesen Bereichen hin .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
Similar compounds have shown to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Biochemische Analyse
Biochemical Properties
3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways . The interaction between 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine and these enzymes can lead to the modulation of various biochemical processes, including phosphorylation and dephosphorylation of proteins. Additionally, this compound can bind to specific receptors on the cell surface, influencing cellular responses and signaling cascades.
Cellular Effects
The effects of 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and metabolism. Furthermore, 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can alter gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to a decrease in the downstream signaling events that are essential for cell growth and survival. Additionally, 3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can interact with DNA, causing changes in gene expression by affecting the binding of transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential as a therapeutic agent in targeting specific biochemical pathways.
Eigenschaften
IUPAC Name |
5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-9-3-5-11(6-4-9)12-8-19-14(16-12)18-13(15)7-10(2)17-18/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXBBNUOGILOHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)


![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)

![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)

![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)


